molecular formula C10H16O2 B3045518 Cyclopenta[c]pyran-1-ol, 1,4a,5,6,7,7a-hexahydro-4,7-dimethyl- CAS No. 109215-55-6

Cyclopenta[c]pyran-1-ol, 1,4a,5,6,7,7a-hexahydro-4,7-dimethyl-

Cat. No. B3045518
CAS RN: 109215-55-6
M. Wt: 168.23 g/mol
InChI Key: OJGPEAXUHQRLNC-UHFFFAOYSA-N
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Description

“Cyclopenta[c]pyran-1-ol, 1,4a,5,6,7,7a-hexahydro-4,7-dimethyl-” is also known as (4aS,7S,7aR)-4,7-Dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol . It is an iridoid monoterpenoid isolated from several Nepeta plant species .


Molecular Structure Analysis

The molecular formula of this compound is C10H16O2 . It has an average mass of 168.233 Da and a monoisotopic mass of 168.115036 Da . It has 3 of 4 defined stereocentres .

Scientific Research Applications

Synthesis and Derivatives

Cyclopenta[c]pyrans, including Cyclopenta[c]pyran-1-ol, have been extensively studied for their synthesis and the formation of derivatives. For instance, Güllük, Bogdan, and Christl (2006) demonstrated the synthesis and electrophilic substitutions of 3-substituted cyclopenta[c]pyrans, highlighting their importance in organic chemistry and potential applications in pharmaceuticals and materials science (Güllük et al., 2006).

Environmental and Atmospheric Studies

Research by Murray and Singh (1995) explored the synthesis of cyclopenta[cd]pyrene 3,4-oxide under simulated atmospheric conditions, providing insights into the environmental impact and potential hazards of these compounds (Murray & Singh, 1995).

Medicinal Chemistry and Bioactivity

A significant area of research for cyclopenta[c]pyrans is in medicinal chemistry. For example, Fedorov et al. (2012) investigated C11 cyclopentenone, a derivative, for its cancer preventive and proapoptotic properties, revealing the potential for these compounds in the development of new antitumor agents (Fedorov et al., 2012).

Metabolism and Mutagenicity Studies

Studies have also been conducted on the metabolic activation of cyclopenta[cd]pyrene and its derivatives. Gold and Eisenstadt (1980) explored the major CPP metabolite generated by liver microsomes, indicating its potential mutagenicity and relevance in toxicology (Gold & Eisenstadt, 1980).

Structural and Chemical Properties

The structural and chemical properties of cyclopenta[c]pyrans are also a focus of research. For instance, the synthesis and X-ray structure of cyclopenta[d]furo[2,3-b]furan derivatives have been studied by Adembri et al. (1979), contributing to the understanding of their molecular geometry and potential applications (Adembri et al., 1979).

properties

IUPAC Name

4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGPEAXUHQRLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C(OC=C2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393220
Record name Cyclopenta[c]pyran-1-ol, 1,4a,5,6,7,7a-hexahydro-4,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109215-55-6
Record name Cyclopenta[c]pyran-1-ol, 1,4a,5,6,7,7a-hexahydro-4,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta[c]pyran-1-ol, 1,4a,5,6,7,7a-hexahydro-4,7-dimethyl-
Reactant of Route 2
Cyclopenta[c]pyran-1-ol, 1,4a,5,6,7,7a-hexahydro-4,7-dimethyl-
Reactant of Route 3
Cyclopenta[c]pyran-1-ol, 1,4a,5,6,7,7a-hexahydro-4,7-dimethyl-
Reactant of Route 4
Cyclopenta[c]pyran-1-ol, 1,4a,5,6,7,7a-hexahydro-4,7-dimethyl-
Reactant of Route 5
Cyclopenta[c]pyran-1-ol, 1,4a,5,6,7,7a-hexahydro-4,7-dimethyl-
Reactant of Route 6
Cyclopenta[c]pyran-1-ol, 1,4a,5,6,7,7a-hexahydro-4,7-dimethyl-

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